4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a pyrazole ring, an imidazole ring, and a benzonitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole and imidazole rings, followed by their functionalization and coupling with the benzonitrile group. The exact synthetic route would depend on the desired final product and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and imidazole rings, which are five-membered rings containing nitrogen atoms, and the benzonitrile group, which consists of a benzene ring attached to a nitrile group (-C≡N). These groups could potentially participate in various chemical reactions.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the nitrogen atoms in the pyrazole and imidazole rings could act as nucleophiles in reactions with electrophiles. The nitrile group could be reduced to an amine or hydrolyzed to a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group and the nitrogen atoms in the pyrazole and imidazole rings could enhance its solubility in polar solvents.Scientific Research Applications
Molecular Structures and Hydrogen-Bonded Supramolecular Assemblies
Research has been conducted on similar compounds, focusing on their molecular structures and the formation of hydrogen-bonded supramolecular assemblies. For instance, studies on substituted 4-pyrazolylbenzoates have revealed complex chain, sheet, and three-dimensional framework structures formed through hydrogen bonding (Portilla et al., 2007). Similar structural analyses have been conducted on other derivatives, enhancing our understanding of molecular interactions and stability.
Synthesis and Structural Characterization
Antimicrobial and Antioxidant Properties
Research has also been conducted on the antimicrobial and antioxidant properties of similar compounds. A study on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives demonstrated their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020). Furthermore, the synthesis of certain thiazoles and their evaluation as antioxidant additives for lubricating oils highlight the multifaceted applications of these compounds in industrial contexts (Amer et al., 2011).
Theoretical Studies and Molecular Docking
In addition to experimental research, theoretical studies and molecular docking have been employed to understand the properties of similar compounds. For instance, a DFT study of new bipyrazole derivatives explored their potential activity as corrosion inhibitors, providing a theoretical framework for understanding their chemical behavior (Wang et al., 2006).
Safety And Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s hard to predict the exact safety and hazards associated with this compound.
Future Directions
The study of this compound could open up new avenues in various fields such as medicinal chemistry, if it shows promising biological activity, or material science, if it exhibits interesting physical or chemical properties.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to such data or studies, I would be more than happy to help you interpret them.
properties
IUPAC Name |
4-[5-(1-methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)ethyl]imidazol-4-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7/c1-25-12-16(10-23-25)7-8-27-14-22-19(18-11-24-26(2)13-18)20(27)17-5-3-15(9-21)4-6-17/h3-6,10-14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZVGDGTWNQAPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(1-Methyl-1H-pyrazol-4-yl)-1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-1H-imidazol-5-yl)benzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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